

# Clascoterone-D5: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Clascoterone-D5*

Cat. No.: *B12364362*

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An In-depth Examination of a Novel Topical Androgen Receptor Inhibitor and its Deuterated Analog

## Abstract

Clascoterone, a first-in-class topical androgen receptor inhibitor, represents a significant advancement in the dermatological treatment of androgen-mediated skin disorders such as acne vulgaris. Its deuterated analog, **Clascoterone-D5**, serves as a critical tool for the accurate bioanalytical quantification of the parent compound. This technical guide provides a comprehensive overview of **Clascoterone-D5**, including its physicochemical properties, and delves into the extensive research on Clascoterone's mechanism of action, clinical efficacy, and the experimental methodologies employed in its evaluation. Detailed signaling pathways, experimental workflows, and tabulated clinical data are presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

## Introduction to Clascoterone and Clascoterone-D5

Clascoterone (cortexolone 17 $\alpha$ -propionate) is a potent antagonist of the androgen receptor (AR)[1][2]. It is approved for the topical treatment of acne vulgaris in patients 12 years of age and older[3][4]. By competitively inhibiting the binding of androgens like dihydrotestosterone (DHT) to the AR in the skin, clascoterone addresses key pathogenic factors in acne, including

excess sebum production and inflammation[1]. **Clascoterone-D5** is a stable, isotopically labeled version of clascoterone, designed for use as an internal standard in mass spectrometry-based bioanalytical methods. This ensures precise and accurate quantification of clascoterone in various biological matrices during preclinical and clinical studies.

## Physicochemical Properties of Clascoterone-D5

The key identifiers and molecular properties of **Clascoterone-D5** are summarized in the table below. While a specific CAS number for the deuterated form is not consistently available, the CAS number for the unlabeled parent compound, Clascoterone, is provided for reference.

Property	Value
Chemical Name	Clascoterone-d5
Synonyms	Cortexolone 17 alpha-propionate-d5; CB-03-01-d5
Molecular Formula	C <sub>24</sub> H <sub>29</sub> D <sub>5</sub> O <sub>5</sub>
Molecular Weight	407.55 g/mol
CAS Number	Not available (Unlabeled: 19608-29-8)

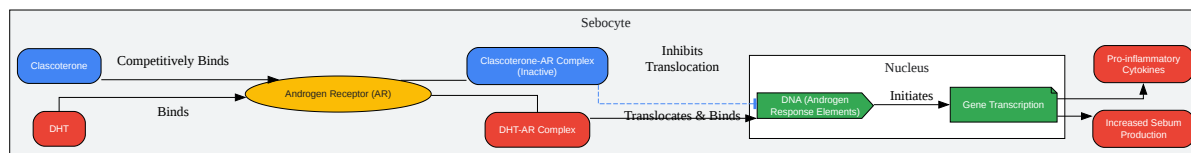
## Mechanism of Action of Clascoterone

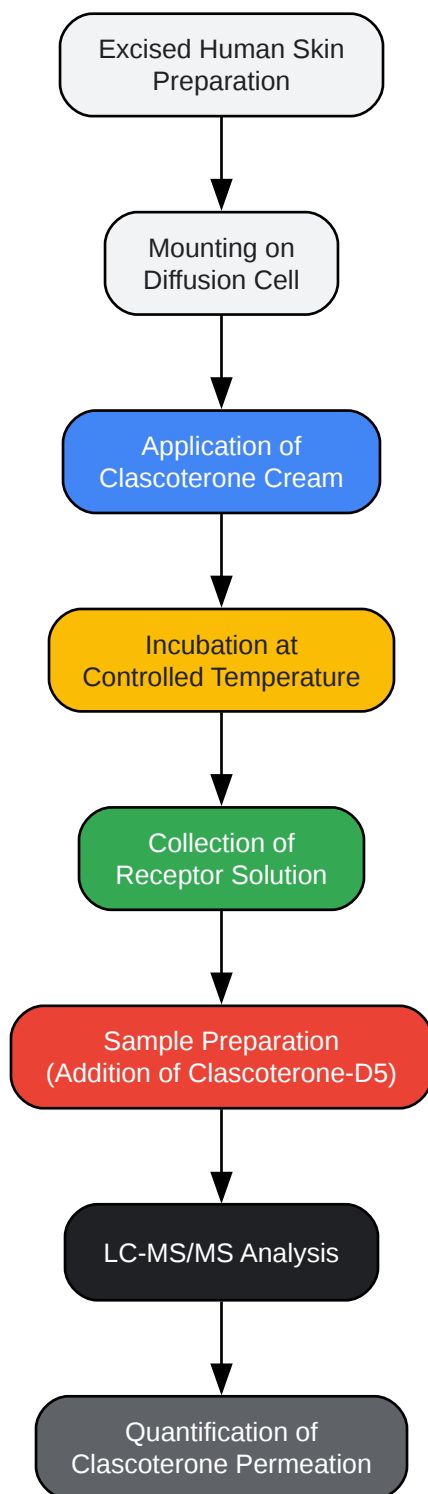
Clascoterone exerts its therapeutic effect by acting as a localized anti-androgen. The mechanism involves the competitive antagonism of androgen receptors in the sebaceous glands and hair follicles.

### Signaling Pathway:

- **Androgen Binding:** In sebocytes, androgens such as dihydrotestosterone (DHT) bind to cytosolic androgen receptors (AR).
- **Dimerization and Translocation:** The DHT-AR complex then dimerizes and moves into the nucleus.

- **Gene Transcription:** Within the nucleus, this complex binds to androgen response elements on DNA, initiating the transcription of genes responsible for increased sebum production and the synthesis of pro-inflammatory cytokines.
- **Competitive Inhibition by Clascoterone:** When applied topically, clascoterone penetrates the skin and binds to the androgen receptor with high affinity, effectively blocking DHT from binding.
- **Inhibition of Downstream Effects:** This competitive inhibition prevents the downstream signaling cascade that leads to the pathological features of acne.





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## References

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